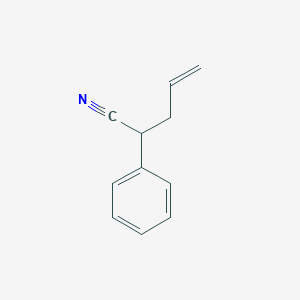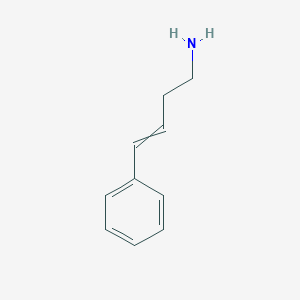
(E)-4-phenylbut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutylamines It is characterized by a phenyl group attached to a butenylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylbut-3-en-1-amine typically involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under specific conditions. One common method includes the reduction of 4-phenyl-3-buten-2-one using a reducing agent such as sodium borohydride, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of ammonia. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 4-Phenyl-3-buten-2-one.
Reduction: 4-Phenyl-butylamine.
Substitution: Various substituted phenylbutylamines depending on the substituent introduced.
Applications De Recherche Scientifique
(E)-4-phenylbut-3-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to neurotransmitter activity due to its structural similarity to biogenic amines.
Medicine: Research indicates its potential as a dual dopamine/serotonin releaser, making it a candidate for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-4-phenylbut-3-en-1-amine involves its interaction with biogenic amine transporters. It acts as a potent dual dopamine/serotonin releaser, which means it can increase the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This action is mediated through its binding to and modulation of dopamine and serotonin transporters .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-but-3-enylamine: Similar structure but with a methyl group, showing different pharmacological properties.
4-Phenyl-butylamine: Saturated analog with different reactivity and applications.
Phenylamine (Aniline): Lacks the butenyl chain, leading to different chemical behavior and uses.
Uniqueness: (E)-4-phenylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts distinct chemical reactivity and biological activity compared to its saturated and simpler analogs .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2 |
Clé InChI |
CBYAPCMTYUIARL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)
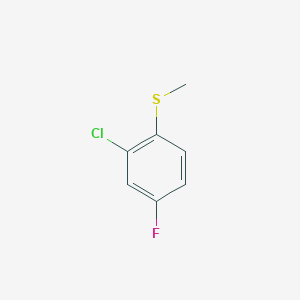
![3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol](/img/structure/B8719244.png)
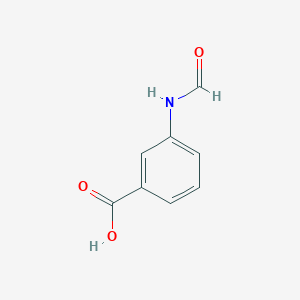
![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
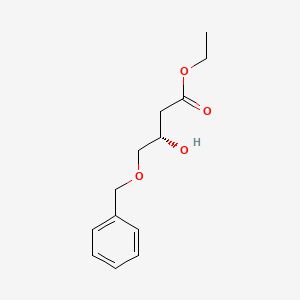
![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)


